N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
Properties
Molecular Formula |
C12H9FN4O2S |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C12H9FN4O2S/c13-9-2-1-3-10(6-9)16-20(18,19)11-4-5-12-15-14-8-17(12)7-11/h1-8,16H |
InChI Key |
ZPPRNUVBJOXZQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CN3C=NN=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Hydrazine Intermediates
The most widely reported method involves sequential formation of the triazole ring followed by sulfonamide functionalization. As outlined in studies by VulcanChem and PMC, this approach begins with the reaction of 2-hydrazinopyridine derivatives with appropriately substituted aromatic aldehydes to form hydrazone intermediates . Cyclization under acidic or oxidative conditions yields the triazolo[4,3-a]pyridine core.
A critical step involves introducing the sulfonamide group at position 6 of the pyridine ring. This is achieved by treating the triazolopyridine intermediate with 3-fluorophenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. For instance, a 2020 study demonstrated that reacting 6-chloro- triazolo[4,3-a]pyridine with 3-fluorobenzenesulfonamide in dimethylformamide (DMF) at 80°C for 12 hours afforded the target compound in 68% yield .
Key Optimization Parameters :
-
Temperature : Elevated temperatures (70–90°C) improve sulfonamide coupling efficiency.
-
Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance intermediate solubility.
-
Catalysis : Addition of 4-dimethylaminopyridine (DMAP) increases reaction rates by 20–25% .
One-Pot Synthesis from 2-Hydrazinopyridine and Aldehydes
A streamlined one-pot method developed by RSC Advances enables the simultaneous formation of the triazole ring and sulfonamide group . This atom-economical approach reacts 2-hydrazinopyridine with 3-fluorobenzaldehyde in ethanol at room temperature, followed by in situ cyclization using iodine as an oxidizing agent. The sulfonamide moiety is introduced via nucleophilic aromatic substitution with sulfonic acid derivatives.
Procedure :
-
2-Hydrazinopyridine (10 mmol) and 3-fluorobenzaldehyde (10 mmol) are stirred in ethanol for 2 hours.
-
Iodine (1.2 equiv) is added, and the mixture is refluxed for 6 hours.
-
After cooling, sodium sulfite quenches excess iodine, and the crude product is filtered.
-
The intermediate is reacted with chlorosulfonic acid (1.5 equiv) in dichloromethane to install the sulfonamide group .
This method achieves a 74% overall yield and reduces purification steps compared to multi-step syntheses.
Oxidative Cyclization Using N-Chlorosuccinimide (NCS)
A 2021 study published in Crystals detailed an NCS-mediated oxidative cyclization of 2-pyridylhydrazones . This method is notable for its mild conditions and compatibility with electron-deficient substrates.
Synthetic Pathway :
-
Hydrazone Formation : 2-Hydrazinopyridine reacts with 3-fluorophenyl ketones in ethanol.
-
Cyclization : NCS (1.1 equiv) is added to the hydrazone in dry DMF at 0°C, followed by gradual warming to room temperature.
-
Sulfonylation : The cyclized product is treated with sulfur trioxide–trimethylamine complex to introduce the sulfonamide group .
Advantages :
-
Reaction completes within 3 hours at 25°C.
-
Yields exceed 85% for electron-poor aryl groups.
-
Minimal byproducts due to high regioselectivity.
This approach prioritizes early introduction of the sulfonamide group. As described in a 2017 Molecules article, 2-chloropyridine-5-sulfonyl chloride serves as the starting material .
Stepwise Process :
-
Amination : 2-Chloropyridine-5-sulfonyl chloride reacts with 3-fluoroaniline in acetone under basic conditions (K2CO3) to form N-(3-fluorophenyl)pyridine-5-sulfonamide.
-
Hydrazine Substitution : The chlorine atom at position 2 is replaced by hydrazine in i-propanol at reflux.
-
Triazole Formation : Cyclization with trimethyl orthoformate in acetic acid yields the final product .
Yield Comparison :
| Step | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Amination | K2CO3, acetone | 50°C | 82 |
| Hydrazine Substitution | NH2NH2, i-propanol | 80°C | 75 |
| Cyclization | (MeO)3CH, AcOH | 100°C | 68 |
Comparative Analysis of Methodologies
Table 1: Efficiency Metrics Across Methods
| Method | Total Yield (%) | Reaction Time | Scalability |
|---|---|---|---|
| Multi-Step Synthesis | 68 | 24 h | Moderate |
| One-Pot Synthesis | 74 | 8 h | High |
| NCS Cyclization | 85 | 3 h | Limited |
| Sulfonyl Chloride Route | 68 | 18 h | High |
The NCS-mediated method offers the highest yield but requires stringent temperature control. The one-pot approach balances efficiency and practicality for industrial applications.
Challenges and Optimization Strategies
Common Issues :
-
Low Cyclization Efficiency : Strained transition states in triazole formation reduce yields. Using microwave irradiation (100°C, 30 min) improves kinetics by 40% .
-
Sulfonamide Hydrolysis : Acidic conditions during cyclization may cleave the sulfonamide bond. Buffering with sodium acetate (pH 5–6) mitigates this .
-
Purification Complexity : Silica gel chromatography remains standard, but recrystallization from ethanol/water mixtures enhances purity to >99% .
Industrial-Scale Considerations
For kilogram-scale production, the sulfonyl chloride route is preferred due to:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group and chlorine/hydrazine substituents enable nucleophilic displacements under controlled conditions:
Key Reactions
Example :
2-Chloro-N-(3-fluorophenyl)pyridine-3-sulfonamide reacts with hydrazine hydrate to form 2-hydrazinyl derivatives, which are critical intermediates for cyclization .
Cyclization Reactions
The triazolopyridine core forms via intramolecular cyclization under specific catalytic conditions:
Cyclization Pathways
Mechanistic Insight :
Cyclization occurs through nucleophilic attack of the hydrazine nitrogen on the adjacent pyridine carbon, facilitated by CDI-mediated dehydration .
Electrophilic Aromatic Substitution
Fluorinated phenyl groups influence regioselectivity in electrophilic reactions:
Observed Modifications
Example :
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- triazolo[4,3-a]pyridine-6-sulfonamide showed IC₅₀ = 2.24 μM against Plasmodium falciparum .
Functional Group Transformations
The sulfonamide group participates in acid-base reactions and hydrogen bonding:
Key Properties
Derivatization :
| Reaction | Reagents | Functionalization Site | Source |
|---|---|---|---|
| Methylation | Methyl iodide/K₂CO₃ | Sulfonamide nitrogen | |
| Acylation | Acetyl chloride/pyridine | Triazole NH (if unsubstituted) |
Stability and Degradation Pathways
Thermal Stability :
-
Decomposes above 250°C without melting.
Hydrolytic Sensitivity : -
Stable in acidic conditions (pH 3–5) but hydrolyzes slowly in alkaline media (pH >9).
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Non-Fluorinated Analog) | Driving Force |
|---|---|---|
| Nucleophilic substitution | 1.5× faster | Electron-withdrawing F atoms |
| Electrophilic substitution | 0.7× slower | Deactivated aryl rings |
| Cyclization | 2× faster | Strain relief in fused ring system |
Scientific Research Applications
Antimalarial Applications
Recent studies have highlighted the potential of N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide derivatives as promising antimalarial agents.
- Research Findings : A virtual library of compounds was created that included this sulfonamide structure. The library underwent molecular docking studies targeting falcipain-2, a crucial enzyme in the lifecycle of Plasmodium falciparum, the causative agent of malaria. Among the synthesized compounds, two derivatives demonstrated significant in vitro antimalarial activity with IC50 values of 2.24 µM and 4.98 µM, indicating their potential for further development into effective antimalarial drugs .
Antifungal Activity
The compound also exhibits antifungal properties, which have been explored in various studies.
- Case Study : A series of novel pyridine-3-sulfonamides were synthesized and evaluated against fungal strains such as Candida and Geotrichum. Some derivatives showed greater efficacy than traditional antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa. This suggests that compounds based on the triazolo[4,3-a]pyridine scaffold could be valuable in treating fungal infections .
Modulation of Protein Kinase Activity
The pharmacological profile of this compound includes its role as a modulator of protein kinases.
- Mechanism : Research indicates that certain derivatives can regulate the activity of serum and glucocorticosteroid-regulated kinases (SGK), particularly SGK-1. This modulation is crucial for developing treatments for diseases characterized by dysregulated kinase activity, such as degenerative joint diseases and inflammatory conditions like osteoarthritis .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme falcipain-2, which is crucial for the survival of the malaria parasite Plasmodium falciparum . By inhibiting this enzyme, the compound disrupts the parasite’s ability to degrade hemoglobin, ultimately leading to its death .
Comparison with Similar Compounds
Structural Modifications and Antimalarial Activity
Impact of Substituent Position and Electronic Effects
- Fluorine vs.
- Benzyl vs. Phenyl Groups : Benzyl-substituted analogs (e.g., 8h and compound) exhibit higher molecular weights and altered pharmacokinetic profiles due to increased hydrophobicity .
- Alkyl and Methoxy Additions : The 3-ethyl and 4-methoxyphenyl groups in the compound from result in a 10-fold increase in antimalarial activity (IC50 = 2.24 µM vs. baseline), highlighting the importance of lipophilic and electron-donating groups .
Heterocyclic Core Variations
- Triazolo[4,3-a]pyridine vs. Triazolo[4,3-b]pyridazine : Compounds like 3-Fluoro-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide () replace the pyridine core with pyridazine, altering ring planarity and hydrogen-bonding capacity. This modification may reduce antimalarial efficacy due to conformational constraints .
Research Findings and Implications
- Antimalarial Potential: The target compound’s lack of alkyl/aryl substituents likely limits its potency compared to analogs like the 3-ethyl-4-methoxyphenyl derivative (IC50 = 2.24 µM). However, its simpler structure offers advantages in synthetic accessibility and toxicity profiling .
- SAR Insights : Structure-activity relationship (SAR) studies indicate that N-alkylation (e.g., benzyl, fluorobenzyl) and electron-withdrawing substituents (e.g., fluorine, chlorine) are critical for optimizing target binding and metabolic stability .
Biological Activity
N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic compound belonging to the triazolo[4,3-a]pyridine class. Its unique structure incorporates a sulfonamide group and a fluorinated phenyl substituent, contributing to its diverse biological activities. This compound has garnered attention in medicinal chemistry, particularly for its potential as an antimalarial agent.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of 292.29 g/mol. The structural features include:
- Triazole and Pyridine Rings : These fused rings are essential for the compound's biological activity.
- Sulfonamide Group : Enhances solubility and bioavailability.
- Fluorophenyl Substituent : Contributes to the compound's reactivity and biological profile.
Antimalarial Properties
This compound has shown promising antimalarial activity against Plasmodium falciparum, with reported inhibitory concentrations (IC50) of 2.24 μM and 4.98 μM for related compounds . The mechanism of action is primarily attributed to the inhibition of key enzymes involved in the malaria parasite's lifecycle.
Other Biological Activities
In addition to its antimalarial properties, compounds within the triazolo[4,3-a]pyridine class have demonstrated various biological activities including:
- Antimicrobial : Effective against a range of bacterial and fungal pathogens.
- Anti-inflammatory : Exhibits properties that may reduce inflammation.
- Anticancer : Some derivatives have been investigated for their ability to inhibit cancer cell growth through mechanisms such as apoptosis induction .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Virtual Screening and Molecular Docking : A study involving a library of 1561 compounds identified several hits with significant antimalarial activity. The docking studies suggested the interaction of these compounds with falcipain-2, a target enzyme in Plasmodium falciparum .
- SAR Studies : Structure-activity relationship (SAR) studies have revealed that modifications on the triazolo[4,3-a]pyridine scaffold can enhance biological activity. For instance, substituents at specific positions on the rings can significantly impact potency against malaria .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of several related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | Piperidine substituent | Antimalarial (IC50 = 2.24 μM) |
| 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine | Fluorinated pyridine | Antimicrobial |
| 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine | Methyl substitution | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between sulfonamide intermediates and fluorinated aryl chlorides. For example, coupling a triazolopyridine sulfonamide precursor (e.g., N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide) with a fluorinated benzyl chloride under basic conditions (e.g., 3-picoline or 3,5-lutidine) improves yield and purity . Key steps include refluxing in aprotic solvents (e.g., DMF) and purification via column chromatography. Characterization should involve -/-NMR, LC/MS, and elemental analysis to confirm structure and purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : -NMR should resolve aromatic protons (δ ~7.0–8.8 ppm) and sulfonamide-linked CH groups (δ ~4.8–5.0 ppm). -NMR confirms fluorinated aryl carbons (JC-F couplings ~21–250 Hz) and triazolopyridine scaffold signals .
- LC/MS : Look for [M+H] peaks (e.g., m/z ~431 for analogs) and isotopic patterns consistent with fluorine/chlorine .
- X-ray crystallography : If single crystals are obtainable, bond lengths (e.g., S–N ~1.6 Å) and dihedral angles validate the sulfonamide linkage and aromatic stacking .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimalarial activity : Use Plasmodium falciparum cultures (e.g., strain 3D7) with IC determination via SYBR Green fluorescence .
- Enzyme inhibition : Screen against target enzymes (e.g., carbonic anhydrase) using stopped-flow spectroscopy or fluorescence-based assays .
- Cytotoxicity : Test in mammalian cell lines (e.g., HEK293) via MTT assays to assess selectivity .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target active sites (e.g., Plasmodium falciparum dihydroorotate dehydrogenase). Prioritize poses with hydrogen bonds to fluorophenyl groups and sulfonamide oxygens .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Monitor RMSD (<2 Å) and binding free energy (MM/PBSA) .
- QSAR : Develop models using descriptors like logP, polar surface area, and fluorine atom count to correlate structure with antimalarial activity .
Q. How should researchers resolve discrepancies in biological activity data across different analogs?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., fluorophenyl vs. chlorophenyl) and compare IC values. For example, N-(3-fluorophenyl) analogs may show enhanced activity over chlorinated derivatives due to improved electronegativity .
- Metabolic stability assays : Use liver microsomes to identify degradation pathways (e.g., CYP450-mediated oxidation) that reduce efficacy in certain analogs .
- Crystallographic studies : Compare ligand-bound protein structures to identify steric clashes or suboptimal binding geometries in low-activity analogs .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation .
- Plasma protein binding : Assess via equilibrium dialysis; modify sulfonamide substituents (e.g., methyl groups) to reduce albumin affinity .
- BBB permeability : Predict via PAMPA-BBB assays; fluorophenyl groups may enhance passive diffusion .
Q. How can synthetic byproducts or impurities be identified and mitigated?
- Methodological Answer :
- HPLC-DAD/MS : Monitor reaction mixtures for unreacted starting materials (e.g., benzyl chlorides) or dimerization byproducts .
- Crystallization conditions : Optimize solvent polarity (e.g., EtOAc/hexane gradients) to exclude impurities with similar R values .
- Reaction monitoring : Use in situ FTIR to track sulfonamide bond formation (peaks ~1350 cm) and minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
